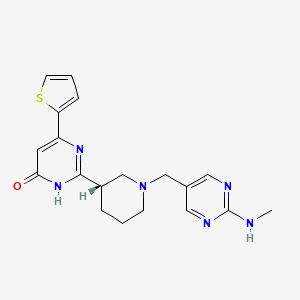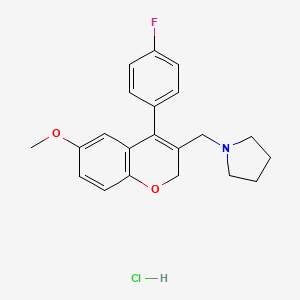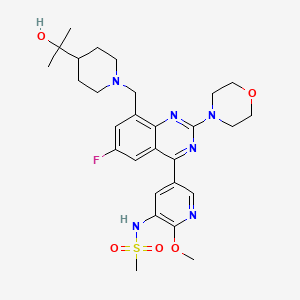
Linperlisib
Overview
Description
Linperlisib is a novel, orally available, selective inhibitor of the delta isoform of phosphatidylinositol 3-kinase (PI3Kδ). It has shown potential antineoplastic activity, particularly in the treatment of relapsed and/or refractory peripheral T-cell lymphoma and follicular lymphoma . This compound works by inhibiting the PI3K/AKT signaling pathway, which is crucial for cell proliferation, survival, and migration .
Preparation Methods
The synthetic routes and reaction conditions for linperlisib are not extensively detailed in publicly available literature. it is known that this compound is administered orally at a dose of 80 mg daily in a 28-day cycle until disease progression or intolerable toxicity occurs . Industrial production methods for this compound would likely involve standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation into oral dosage forms.
Chemical Reactions Analysis
Linperlisib undergoes various chemical reactions, primarily involving its interaction with the PI3Kδ enzyme. The compound selectively binds to and inhibits PI3Kδ, preventing the activation of the PI3K/AKT signaling pathway . This inhibition reduces the proliferation, migration, and survival of malignant B-cell leukemia and lymphoma cells . Common reagents and conditions used in these reactions are specific to the biochemical environment within the body, and the major products formed are the inhibited PI3Kδ enzyme and downstream effects on cell signaling pathways.
Scientific Research Applications
Linperlisib has been extensively studied for its potential in treating various types of lymphomas, particularly relapsed and/or refractory peripheral T-cell lymphoma and follicular lymphoma . It has demonstrated compelling clinical activity and manageable tolerability in patients who have received at least two prior systemic therapies . This compound’s ability to inhibit the growth of PI3K-expressing human tumor cells has been evidenced by both in vitro and in vivo studies . Additionally, this compound has shown promise in combination therapies, such as with gemcitabine and oxaliplatin, for treating relapsed or refractory diffuse large B-cell lymphoma .
Mechanism of Action
Linperlisib exerts its effects by selectively inhibiting the delta isoform of phosphatidylinositol 3-kinase (PI3Kδ). This inhibition blocks the activation of the PI3K/AKT signaling pathway, which is essential for cell proliferation, survival, and migration . By preventing this pathway’s activation, this compound reduces the proliferation, migration, and survival of malignant B-cell leukemia and lymphoma cells . The molecular targets and pathways involved include the PI3Kδ enzyme and its downstream signaling components .
Comparison with Similar Compounds
Linperlisib is unique among PI3K inhibitors due to its high selectivity for the delta isoform of PI3K. Compared to other PI3K inhibitors like idelalisib, duvelisib, and umbralisib, this compound has greater selectivity for PI3Kδ over PI3Kγ . This selectivity may contribute to its favorable safety profile and reduced incidence of severe gastrointestinal and liver toxicities seen with other PI3K inhibitors . Similar compounds include idelalisib, duvelisib, and umbralisib, which also target the PI3K pathway but with varying degrees of selectivity and associated toxicities .
Properties
IUPAC Name |
N-[5-[6-fluoro-8-[[4-(2-hydroxypropan-2-yl)piperidin-1-yl]methyl]-2-morpholin-4-ylquinazolin-4-yl]-2-methoxypyridin-3-yl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37FN6O5S/c1-28(2,36)20-5-7-34(8-6-20)17-19-13-21(29)15-22-24(31-27(32-25(19)22)35-9-11-40-12-10-35)18-14-23(33-41(4,37)38)26(39-3)30-16-18/h13-16,20,33,36H,5-12,17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWKNQGHVMMAJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCN(CC1)CC2=C3C(=CC(=C2)F)C(=NC(=N3)N4CCOCC4)C5=CC(=C(N=C5)OC)NS(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37FN6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1702816-75-8 | |
| Record name | pi3Kdelta-IN-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1702816758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Linperlisib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17235 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LINPERLISIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05HYK3CV9N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-1-((5-Chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560532.png)
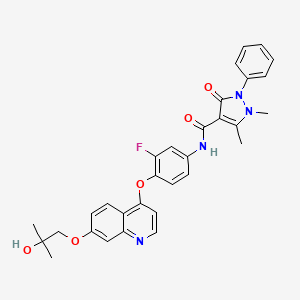
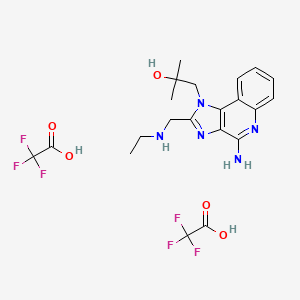
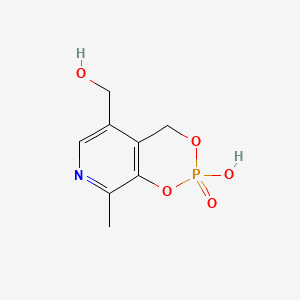
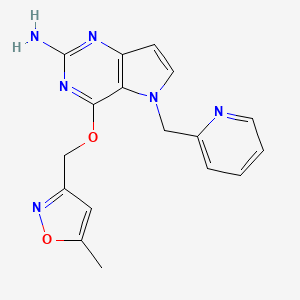
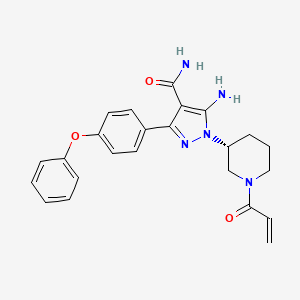
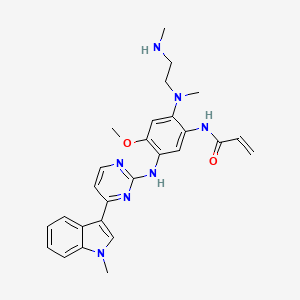
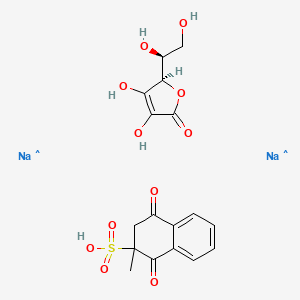
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B560544.png)
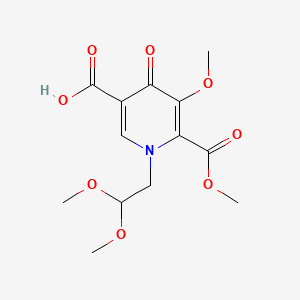
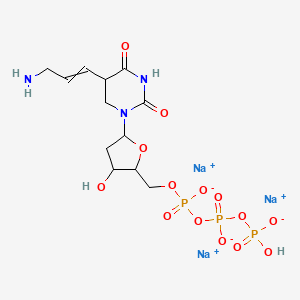
![4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine;trihydrochloride](/img/structure/B560548.png)
